molecular formula C10H11NO B5147029 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one

1,2,4,5-tetrahydro-3H-2-benzazepin-3-one

Cat. No. B5147029
M. Wt: 161.20 g/mol
InChI Key: SRQMOHGEWMZUOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one derivatives involves innovative and efficient methods. One approach utilizes an aromatic diamine, Meldrum's acid, and an isocyanide in dichloromethane (CH2Cl2) at ambient temperature, achieving high yields without requiring a catalyst or activation (Shaabani et al., 2009). Another method employs a rhodium-catalyzed hydroaminomethylation process that efficiently synthesizes 2,3,4,5-tetrahydro-1H-2-benzazepines, showcasing excellent yields and tolerance towards anilines of varying basicity (Vieira & Alper, 2008).

Molecular Structure Analysis

The molecular structure of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one derivatives reveals a closely related ring system to compounds like triflubazam and clobazam, highlighting their significance in various biological activities. Advanced analytical techniques, including IR, mass, ^1H NMR, ^13C NMR, and HMQC spectra, are utilized to deduce their structure, confirming the intricate nature of these compounds (Shaabani et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one derivatives encompasses a variety of reactions including nitration, bromination, allylation, acetylation, formylation, and oxidation. These reactions proceed with regioselective control, showcasing the versatility of these compounds in synthetic chemistry (Kouznetsov et al., 1997).

Scientific Research Applications

Muscarinic Receptor Antagonism

1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one derivatives have been studied for their potential as selective muscarinic (M3) receptor antagonists. These compounds have shown significant antagonism, particularly for M3 receptors in guinea pig ileum, indicating a potential role in targeting muscarinic receptors (Bradshaw et al., 2008).

Synthesis from β-Tetralones

The synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one derivatives from β-tetralones has been explored, demonstrating the versatility of this compound in synthetic organic chemistry. This process involves the Schmidt and Beckmann rearrangement of β-tetralones (Berney & Schuh, 1976).

β-Turn Mimicry in Peptides

Studies have shown that 4-amino-tetrahydro-2-benzazepin-3-one derivatives can act as tetrapeptide mimetics. Their structure resembles Freidinger lactams and they have been investigated for their ability to adopt β-turn conformations, which is significant in peptide chemistry (Rompaey et al., 2006).

Angiotensin Converting Enzyme Inhibitors

1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one derivatives have been evaluated as inhibitors of the angiotensin converting enzyme, indicating their potential in the development of cardiovascular drugs (Stanton et al., 1985).

Sigma1 Receptor Affinity

Enantiomerically pure 2-substituted tetrahydro-3-benzazepines, derived from 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one, have shown high affinity for sigma1 receptors, making them significant in the study of neuroactive drugs (Husain et al., 2009).

Alkylation Studies

The alkylation of 1,2,4,5-tetrahydro-3-methyl-3H-3-benzazepin-2-one has been explored, contributing to the understanding of chemical reactions and potential synthetic pathways involving this compound (Orito & Matsuzaki, 1980).

Dopaminergic Activity

The dopaminergic activity of 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines has been investigated, revealing their potential as agonists for dopamine receptors, which is crucial for neurological drug development (Pfeiffer et al., 1982).

Reassignment of Compound Structures

Research has led to the reassignment of certain compounds believed to be 4,5-dihydro-3H-1-benzazepin-5-ols and 3,4,5,6-tetrahydro-1,6-benzodiazocines to 2,3,4,5-tetrahydro-2,5-epoxy-1H-1-benzazepines and 2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]benzimidazoles, respectively. This highlights the evolving understanding of the chemical structures and properties of benzazepin derivatives (Anastasiou et al., 1993).

Potential Antiparasitic Activity

Tetrahydro-1-benzazepines, including 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one derivatives, have been identified as potential antiparasitic drugs for treating diseases like chagas disease and leishmaniasis. Their crystal structures have been extensively studied to understand their biological properties and potential therapeutic applications (Macías et al., 2016).

Opioid Peptide Mimetics

1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one scaffolds have been used in the synthesis of constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2. These studies contribute to the understanding of opioid receptors and the development of novel opioid therapeutics (Ballet et al., 2005).

Synthesis of Trisubstituted 2-Benzazepin-3-ones

Research has been conducted on the efficient synthesis of trisubstituted 2-benzazepin-3-ones, demonstrating the chemical versatility and potential pharmacological applications of these compounds (Van der Poorten et al., 2018).

NMDA Receptor Affinity

Studies on the synthesis and structure/NMDA receptor affinity relationships of 1-substituted tetrahydro-3-benzazepines, derived from 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one, have provided insights into their potential use in neuropharmacology, especially regarding NMDA receptor interactions (Krull & Wünsch, 2004).

Future Directions

The future directions for the study and application of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one could involve further exploration of its biological activity and potential medicinal uses . Additionally, the development of new and improved methods for its synthesis could be a focus of future research .

properties

IUPAC Name

1,2,4,5-tetrahydro-2-benzazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-10-6-5-8-3-1-2-4-9(8)7-11-10/h1-4H,5-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQMOHGEWMZUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-tetrahydro-1H-2-benzazepin-3-one

CAS RN

17724-38-8
Record name 2,3,4,5-tetrahydro-1H-2-benzazepin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

At 65° C., β-tetralone (5 g, 34.2 mmol) was dissolved in trichloroacetic acid (56 g, 0.34 mol). Sodium azide (3.3 g, 50 mmol, 1.5 eq.) was then added in portions. The mixture was stirred for 9 h and then water (400 mL) was added. The mixture was extracted with dichloromethane (3×200 mL), dried with sodium sulfate, filtered and concentrated in vacuo. The crude mixture was then recrystallized from dichloromethane/hexane to give 1,2,4,5-tetrahydro-benzo[c]azepin-3-one (4 g): 1H NMR (300 MHz, CDCl3) δ 7.2 (m, 4H), 4.37 (d, 1H), 3.1 (m, 2H), 2.8 (m, 2H) and 1,3,4,5-tetrahydro-benzo[d]azepin-2-one (1.5 g): 1H NMR (300 MHz, CDCl3) δ 7.2 (m, 4H), 3.84 (s, 2H), 3.6 (m, 2H), 3.12 (t, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
K Knobloch, M Keller… - European Journal of …, 2001 - Wiley Online Library
Abstract Treatment of various o‐propargylaryl nitrones of type 6 with potassium hydroxide or sodium methoxide in methanol at room temperature provides 1,2‐dihydro[c]benzazepin‐3‐…
A Petuškovs, K Shubin - Chemistry of Heterocyclic Compounds, 2016 - Springer
Modern synthetic methods for the preparation of 2-benzazepines are presented, covering past 15 years of research. Current microreview includes a variety of chemical transformations, …
Number of citations: 3 link.springer.com
OV der Poorten, M Jida, D Tourwe… - Medicinal …, 2018 - ingentaconnect.com
Background: Benzazepines received great attention in the field of medicinal chemistry since this scaffold has been recognized to belong to the important family of privileged templates. …
Number of citations: 5 www.ingentaconnect.com
V Kouznetsov, A Palma, C Ewert - Current Organic Chemistry, 2001 - ingentaconnect.com
This review covers recent developments in the area of partially reduced 2-benzazepines, particularly synthesis and their main applications. The first chapter discusses the principal …
Number of citations: 69 www.ingentaconnect.com
O Van der Poorten, R Van Den Hauwe… - ACS Medicinal …, 2017 - ACS Publications
Herein, the synthesis of novel conformationally constrained amino acids, 4-amino-8-bromo-2-benzazepin-3-one (8-Br-Aba), 3-amino-3,4-dihydroquinolin-2-one, and regioisomeric 4-…
Number of citations: 3 pubs.acs.org
O Van der Poorten, K Fehér, K Buysse… - ACS medicinal …, 2015 - ACS Publications
To address the need for highly potent, metabolically stable, and selective agonists, antagonists, and inverse agonists at the melanocortin receptor subtypes, conformationally …
Number of citations: 13 pubs.acs.org
R Frutos-Pedreno, P Gonzalez-Herrero… - …, 2013 - ACS Publications
Aryl palladium complexes [Pd{C 6 H 4 (CH 2 ) 2 C(O)NRR′)-2}I(tmeda)] [NRR′ = NH 2 (1a), NHMe (1b), NMe 2 (1c); tmeda = N,N,N′,N′-tetramethylethylenediamine] are prepared …
Number of citations: 32 pubs.acs.org
Y Zhou, S Mowlazadeh Haghighi… - Journal of Medicinal …, 2023 - ACS Publications
Melanocortin receptors (MCRs) are a family of G protein-coupled receptors that regulate important physiological functions. Yet, drug development targeting MCRs is hindered by …
Number of citations: 3 pubs.acs.org
SD Arthur, HK Chenault - Handbook of Pyrrolidone and …, 2021 - books.google.com
Pyrrolidones and caprolactams are important molecules, serving functions ranging from their use as solvents and surfactants to their occurrence in natural products and drugs. They are …
Number of citations: 2 books.google.com
M Berglund, S Skogvall, O Sterner - Bioorganic & medicinal chemistry, 2008 - Elsevier
Capsazepine as well as its derivatives and analogues are general inhibitors of constriction of human small airways. From a systematic variation of the capsazepine structure, divided …
Number of citations: 40 www.sciencedirect.com

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